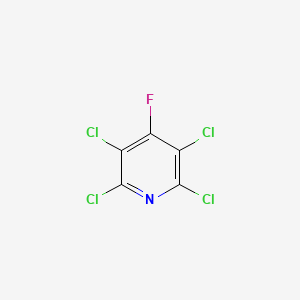

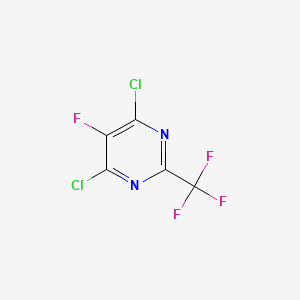

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine”, also known as DCFP, is a heterocyclic compound. It has an empirical formula of C5HCl2F3N2 and a molecular weight of 216.98 . This compound is used as a key structural ingredient in the development of many agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes DCFP, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of DCFP consists of a pyrimidine ring with two chlorine atoms, one fluorine atom, and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

DCFP is a liquid with a refractive index of n20/D 1.475 and a density of 1.609 g/mL at 25 °C . It’s also characterized by the presence of a fluorine atom and a pyridine in its structure .Applications De Recherche Scientifique

Fluorous Synthesis of Disubstituted Pyrimidines

Research into the fluorous synthesis of disubstituted pyrimidines highlights the use of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine as a key intermediate. The process involves attaching a fluorous chain to facilitate phase tag purification of intermediates, showcasing the compound's utility in simplifying synthetic routes and purification processes in organic chemistry (Zhang, 2003).

Heterocyclic Polyfluoro-Compounds Synthesis

Another significant application is in the synthesis of heterocyclic polyfluoro-compounds, where 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine serves as a precursor for creating various trifluoromethylpyrimidines through nucleophilic substitution reactions. This work underpins the chemical's role in generating materials with potential electronic, optical, or pharmaceutical applications (Banks, Field, Haszeldine, 1970).

Synthesis of Trifluoromethylated Analogues

Further research demonstrates the compound's utility in synthesizing new trifluoromethylated analogues of biologically active molecules. The orthogonal intramolecular interactions introduced by the trifluoromethyl group have implications for the design of novel pharmaceuticals with enhanced activity and selectivity (Sukach et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRZQFAZUSRNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.